molecular formula C10H9ClOS2 B14329522 1-(4-Chlorophenyl)-7-oxa-2,6-dithiabicyclo[2.2.1]heptane CAS No. 106182-80-3

1-(4-Chlorophenyl)-7-oxa-2,6-dithiabicyclo[2.2.1]heptane

Cat. No.: B14329522
CAS No.: 106182-80-3
M. Wt: 244.8 g/mol
InChI Key: OKQOPVZCXJBMGX-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-7-oxa-2,6-dithiabicyclo[221]heptane is a bicyclic compound characterized by its unique structure, which includes a chlorophenyl group and a bicyclic framework containing oxygen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-7-oxa-2,6-dithiabicyclo[2.2.1]heptane typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic structures. The reaction involves the cycloaddition of furans with olefinic or acetylenic dienophiles . This method is favored for its efficiency and ability to produce enantiomerically enriched products.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of hydroquinone to generate cyclohexane-1,4-diol, followed by isomerization and further functionalization steps . The process is optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-7-oxa-2,6-dithiabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted chlorophenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Chlorophenyl)-7-oxa-2,6-dithiabicyclo[2.2.1]heptane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-7-oxa-2,6-dithiabicyclo[2.2.1]heptane involves its interaction with molecular targets through its bicyclic framework and functional groups. The compound can form covalent bonds with target molecules, leading to various biological effects. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1-Bromobicyclo[2.2.1]heptane: A similar bicyclic compound with a bromine atom instead of a chlorophenyl group.

    2,5-Diazabicyclo[2.2.1]heptane: A bicyclic compound with nitrogen atoms in the ring structure.

Uniqueness

1-(4-Chlorophenyl)-7-oxa-2,6-dithiabicyclo[2.2.1]heptane is unique due to the presence of both oxygen and sulfur atoms in its bicyclic framework, as well as the chlorophenyl group.

Properties

CAS No.

106182-80-3

Molecular Formula

C10H9ClOS2

Molecular Weight

244.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-7-oxa-2,6-dithiabicyclo[2.2.1]heptane

InChI

InChI=1S/C10H9ClOS2/c11-8-3-1-7(2-4-8)10-12-9(5-13-10)6-14-10/h1-4,9H,5-6H2

InChI Key

OKQOPVZCXJBMGX-UHFFFAOYSA-N

Canonical SMILES

C1C2CSC(O2)(S1)C3=CC=C(C=C3)Cl

Origin of Product

United States

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